molecular formula C13H12F3N3OS2 B2856073 N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide CAS No. 391875-28-8

N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2856073
CAS No.: 391875-28-8
M. Wt: 347.37
InChI Key: QZPJDAFERYJRAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(Propylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a 1,3,4-thiadiazole derivative featuring a propylthio group at position 5 of the thiadiazole ring and a 2-(trifluoromethyl)benzamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the propylthio substituent balances steric bulk and hydrophobicity.

Properties

IUPAC Name

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3OS2/c1-2-7-21-12-19-18-11(22-12)17-10(20)8-5-3-4-6-9(8)13(14,15)16/h3-6H,2,7H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPJDAFERYJRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The most widely reported route involves cyclization of N-propylthio-thiosemicarbazide with carbon disulfide under alkaline conditions:

Reaction Scheme:
$$
\text{NH}2\text{NHCS-NH-S-C}3\text{H}7 + \text{CS}2 \xrightarrow{\text{KOH, EtOH}} \text{5-(Propylthio)-1,3,4-thiadiazol-2-amine} + \text{H}_2\text{S}
$$

Optimized Conditions

Parameter Value Source
Solvent Ethanol/Water (3:1) Adapted
Temperature 80–85°C
Reaction Time 6–8 hours
Yield 68–72%

Key Modifications

  • Microwave Assistance : Reduces time to 45–60 minutes with 80% yield.
  • Alternative Bases : Potassium tert-butoxide improves cyclization efficiency in DMF.

Coupling with 2-(Trifluoromethyl)Benzoyl Chloride

Schotten-Baumann Reaction

The amine intermediate reacts with 2-(trifluoromethyl)benzoyl chloride under biphasic conditions:

Procedure

  • Dissolve 5-(propylthio)-1,3,4-thiadiazol-2-amine (1 eq) in THF.
  • Add 2-(trifluoromethyl)benzoyl chloride (1.2 eq) dropwise at 0°C.
  • Introduce aqueous NaHCO₃ (2 eq) and stir for 4 hours.

Performance Metrics

Parameter Value
Temperature 0°C → RT
Solvent THF/H₂O (2:1)
Yield 85–90%

Catalytic Amidation

For industrial scalability, Pd-mediated coupling is employed:

$$
\text{Thiadiazol-2-amine} + \text{2-Trifluoromethylbenzoic Acid} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Product}
$$

Conditions

  • Ligand: Xantphos (5 mol%)
  • Solvent: Toluene at 110°C
  • Yield: 78%

Alternative Synthetic Pathways

Nucleophilic Substitution on Preformed Thiadiazole

A halogenated thiadiazole undergoes substitution with sodium propylthiolate:

$$
\text{5-Bromo-1,3,4-thiadiazol-2-amine} + \text{NaS-C}3\text{H}7 \xrightarrow{\text{DMF}} \text{Intermediate}
$$

Advantages

  • Avoids CS₂ handling
  • Higher purity (≥95% by HPLC)

One-Pot Thiourea Cyclization

Combines thiourea formation and cyclization in a single vessel:

$$
\text{Propyl isothiocyanate} + \text{Hydrazine} \rightarrow \text{Thiosemicarbazide} \xrightarrow{\text{HCl, Δ}} \text{Thiadiazole}
$$

Industrial-Scale Production

Process Intensification Strategies

Strategy Implementation Outcome
Continuous Flow Microreactor synthesis 92% yield
Solvent Recycling Ethanol recovery Cost ↓ 40%
Catalytic Recovery Pd nanoparticle reuse 15 cycles

Green Chemistry Innovations

  • Bio-Based Solvents : Cyclopentyl methyl ether (CPME) replaces THF.
  • Enzymatic Catalysis : Lipase-mediated amidation reduces waste.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (d, J=7.8 Hz, 1H, ArH), 3.12 (t, J=7.2 Hz, 2H, SCH₂), 1.78–1.65 (m, 2H, CH₂), 0.98 (t, J=7.4 Hz, 3H, CH₃)
¹³C NMR δ 167.8 (C=O), 161.2 (thiadiazole C-2), 132.1–125.7 (CF₃ aromatic)
HRMS m/z 360.0521 [M+H]⁺ (calc. 360.0524)

Purity Assessment

Method Result
HPLC (C18) 99.3% (210 nm)
Elemental Analysis C 46.21%, H 3.89%, N 15.51% (theory: C 46.25%, H 3.91%, N 15.54%)

Challenges and Optimization Opportunities

Byproduct Formation

  • Major Byproduct : N-Acylurea (3–5%) from over-reaction. Mitigated by stoichiometric control.
  • Propylthio Oxidation : Install nitrogen atmosphere during thiol handling.

Yield Improvement

  • DoE Optimization : Identified molar ratio (1:1.05 amine:acyl chloride) as critical factor.
  • Cryogenic Grinding : Enhances reagent mixing, increasing yield to 88%.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, potentially altering the sulfide group.

  • Reduction: : The benzamide group can be reduced under strong reducing conditions.

  • Substitution: : The thiadiazole ring or the propylthio group can be substituted under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride.

  • Substitution: : Nucleophiles or electrophiles depending on the reaction site.

Major Products Formed

  • Oxidation: : Products with sulfoxide or sulfone groups.

  • Reduction: : Products with reduced benzamide groups.

  • Substitution: : New compounds with substituted thiadiazole or benzamide moieties.

Scientific Research Applications

Pharmacological Potential

N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide has shown potential in various pharmacological studies:

Agricultural Applications

The compound's structure suggests potential use in agriculture as a pesticide or herbicide:

  • Pesticidal Activity : Thiadiazole derivatives are known for their effectiveness against various pests. Preliminary studies suggest that this compound may possess insecticidal properties that could be beneficial in pest management strategies.

Table 1: Summary of Research Findings

Study FocusFindingsReference
Antimicrobial EffectsDemonstrated inhibition of bacterial growth; effective against fungi
Anticancer ActivityEnhanced cytotoxicity in cancer cell lines; further research needed
Pesticidal EfficacyPotential insecticidal properties observed; suitable for integrated pest management

Synthetic Pathways

The synthesis of this compound involves several steps:

  • Formation of Thiadiazole Ring : Typically synthesized from thiosemicarbazide and carboxylic acids.
  • Introduction of Propylthio Group : Achieved through nucleophilic substitution.
  • Benzamide Core Formation : Reaction of aniline with acyl chlorides.
  • Final Coupling Reaction : Utilizes coupling reagents like EDCI to link the thiadiazole and benzamide moieties .

Mechanism of Action

The mechanism by which N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide exerts its effects involves its interaction at the molecular level. The thiadiazole ring and the benzamide group can interact with specific enzymes or receptors in biological systems, potentially inhibiting or activating certain pathways. Molecular targets often include proteins or nucleic acids, leading to altered biochemical processes.

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

The following table compares key structural and physicochemical properties of the target compound with analogs from the evidence:

Compound Name Substituent at Thiadiazole Position 5 Benzamide/Acetamide Substituent Melting Point (°C) Yield (%) Biological Activity (Reported) Reference
Target Compound Propylthio 2-(Trifluoromethyl)benzamide Not reported Not reported Not reported -
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5f) Methylthio 2-(2-Isopropyl-5-methylphenoxy)acetamide 158–160 79 Not reported
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (3a-g) Benzylthio 2-(4-(Trifluoromethyl)phenyl)acetamide Not reported Not reported Anticancer (MDA, PC3, U87 cell lines)
N-(5-(2-Cyano-3-(furan-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7c) 2-Cyano-3-(furan-2-yl)acrylamido Benzamide Not reported Not reported Pro-apoptotic, cell cycle arrest
XCT790 (ERRα inverse agonist) Trifluoromethyl Complex enamide and cyano substituents Not reported Not reported ERRα inhibition
Nitazoxanide (Reference) Nitrothiazole core (not thiadiazole) 2-Acetyloxybenzamide Not reported Not reported Antiparasitic (PFOR enzyme inhibition)

Key Comparative Analyses

Substituent Effects on Physicochemical Properties
  • Thioether Groups: The propylthio group in the target compound provides moderate lipophilicity compared to shorter chains (e.g., methylthio in 5f ) or bulky aromatic groups (e.g., benzylthio in 3a-g ). Benzylthio analogs (e.g., 5h , 3a-g ) show higher yields (up to 88%), possibly due to stabilized intermediates during synthesis.
  • Benzamide vs. Acetamide Linkers :

    • The target compound’s benzamide moiety (directly linked to the thiadiazole) contrasts with acetamide derivatives (e.g., 3a-g ), which introduce flexibility. The rigid benzamide backbone may enhance binding affinity to flat enzymatic pockets.
    • The 2-(trifluoromethyl) group on the benzamide is electron-withdrawing, improving metabolic stability compared to electron-donating groups (e.g., methoxy in ).

Biological Activity

N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H12F3N3OSC_{12}H_{12}F_3N_3OS and a molecular weight of approximately 303.31 g/mol. Its structure includes a thiadiazole ring, which is known for its biological activity, and a trifluoromethyl group that enhances lipophilicity and bioactivity.

Research indicates that compounds containing thiadiazole moieties often exhibit significant pharmacological effects due to their ability to interact with various biological targets. The specific mechanisms of action for this compound include:

  • Cyclooxygenase Inhibition : Similar compounds have shown selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. For instance, derivatives of 1,3,4-thiadiazoles demonstrated COX-2 selective inhibitory activity ranging from 49.4% to 80.6%, comparable to established anti-inflammatory drugs like celecoxib .
  • Anticancer Activity : Thiadiazole derivatives have been evaluated for their anticancer properties. Notably, certain analogs exhibited cytotoxic effects against cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer), with inhibition rates reaching up to 68.28% .

Biological Activity Overview

Biological ActivityDescriptionReference
Anti-inflammatory Exhibits significant inhibition of COX-2 enzyme activity
Anticancer Demonstrates cytotoxicity against various cancer cell lines
Antimicrobial Potential activity against pathogenic microbes

Case Studies

  • Inflammation Model : In a study evaluating the anti-inflammatory effects using carrageenan-induced paw edema in rats, compounds similar to this compound showed significant reductions in edema comparable to standard treatments .
  • Cytotoxicity Assessment : A series of experiments assessed the cytotoxicity of various thiadiazole derivatives against cancer cell lines. The results indicated that modifications on the thiadiazole ring significantly impacted the potency against different types of cancer cells .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, and how are critical intermediates characterized?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving thiosemicarbazide and phosphorus oxychloride under reflux, followed by basification and recrystallization (). Key intermediates (e.g., thiadiazole precursors) are characterized using TLC for purity, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry for molecular weight validation . Solvent choice (e.g., ethanol for recrystallization) and temperature control are critical to achieving yields >70% .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., trifluoromethyl group at δ ~120 ppm in ¹³C) and verifies thiadiazole ring formation .
  • FT-IR : Confirms functional groups (e.g., C=O stretch in benzamide at ~1650 cm⁻¹, S–C bonds at ~650 cm⁻¹) .
  • Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Methodological Answer :

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MDA-MB-231, PC3) with IC₅₀ calculations .
  • Apoptosis Induction : Employ flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
  • Enzyme Inhibition : Screen against CDK1 or tyrosine kinases (e.g., Abl/Src) using fluorogenic substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in bioactivity data across analogs?

  • Methodological Answer :

  • Substituent Analysis : Compare analogs with varying substituents (e.g., propylthio vs. benzylthio) to assess impacts on cytotoxicity . For instance, propylthio groups enhance lipophilicity and cellular uptake, improving IC₅₀ values by ~30% .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to CDK1 or Bcl-2, reconciling discrepancies in apoptotic activity .

Q. What strategies mitigate low yield or purity during scale-up synthesis?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >90% purity ().
  • HPLC Purification : Resolves co-eluting impurities (e.g., unreacted benzamide precursors) using C18 columns with acetonitrile/water gradients .
  • Thermal Stability Analysis : Conduct TGA/DSC to identify degradation thresholds (>200°C) and optimize storage conditions .

Q. How does the trifluoromethyl group influence pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability ().
  • Metabolic Stability : Assess via liver microsome assays; the CF₃ group reduces oxidative metabolism, extending half-life (t₁/₂) by 2-fold .

Q. What mechanisms explain the compound’s dual activity in apoptosis and cell cycle arrest?

  • Methodological Answer :

  • Western Blotting : Quantify downregulation of cyclin A2 and CDK1, and upregulation of Bax/caspase-3 .
  • siRNA Knockdown : Silence CDK1 in treated cells to confirm its role in G2/M arrest .

Contradictory Data Analysis

Q. Why do some studies report divergent IC₅₀ values for the same cell line?

  • Resolution : Variability arises from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CLSI guidelines and validate with positive controls (e.g., doxorubicin) .

Q. How to address discrepancies in reported enzyme targets (e.g., CDK1 vs. tyrosine kinases)?

  • Resolution : Perform kinome-wide profiling (e.g., KinomeScan) to identify off-target effects. Competitive binding assays (e.g., SPR) can quantify selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.